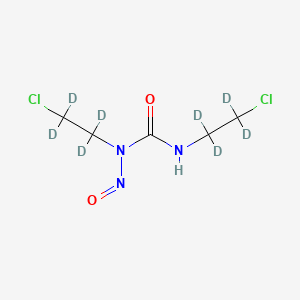
Carmustine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carmustine-d8 is a deuterated form of Carmustine, a chemotherapeutic agent used primarily in the treatment of various malignancies, including brain tumors and multiple myeloma. Deuterated compounds are often used in research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium can alter the compound’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carmustine-d8 involves the incorporation of deuterium into the Carmustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for Carmustine.
Starting Material: Deuterated ethylamine
Reaction with Phosgene: The deuterated ethylamine is reacted with phosgene to form deuterated ethyl isocyanate.
Formation of Deuterated Urea: The deuterated ethyl isocyanate is then reacted with deuterated ethylamine to form deuterated urea.
Chlorination: The deuterated urea is chlorinated to form deuterated bis(2-chloroethyl)urea.
Nitrosation: Finally, the deuterated bis(2-chloroethyl)urea is nitrosated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions
Carmustine-d8 undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Carbamoylation: It can also carbamoylate proteins, affecting their function.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions in the presence of nucleophilic sites on DNA and RNA.
Carbamoylation: Occurs in the presence of proteins with nucleophilic amino acid residues.
Major Products Formed
DNA Cross-links: Inhibition of DNA replication and transcription.
Carbamoylated Proteins: Altered protein function leading to cell death.
Aplicaciones Científicas De Investigación
Carmustine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Carmustine in the body.
Mechanistic Studies: Helps in understanding the mechanism of action of Carmustine by tracking the deuterated compound.
Drug Development: Used in the development of new chemotherapeutic agents by providing insights into the behavior of alkylating agents.
Biological Research: Used to study the effects of DNA and protein alkylation in various biological systems.
Mecanismo De Acción
Carmustine-d8 exerts its effects primarily through alkylation and carbamoylation. The compound forms cross-links between DNA strands, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Additionally, carbamoylation of proteins affects their function, contributing to the cytotoxic effects of the compound.
Comparación Con Compuestos Similares
Carmustine-d8 belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:
Lomustine: Another nitrosourea used in chemotherapy.
Semustine: A nitrosourea with similar alkylating properties.
Streptozocin: A nitrosourea used primarily for pancreatic cancer.
Uniqueness
This compound is unique due to the presence of deuterium, which can alter its pharmacokinetic properties and make it a valuable tool in research. The deuterium atoms can provide insights into the metabolism and distribution of Carmustine, aiding in the development of more effective chemotherapeutic agents.
Propiedades
Fórmula molecular |
C5H9Cl2N3O2 |
|---|---|
Peso molecular |
222.10 g/mol |
Nombre IUPAC |
1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |
Clave InChI |
DLGOEMSEDOSKAD-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O |
SMILES canónico |
C(CCl)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















